(2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate
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Overview
Description
(2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate: is a chemical compound with the molecular formula C11H6Cl3NO2S and a molecular weight of 322.58 g/mol . This compound features a thiazole ring substituted with a chloro group and a benzoate ester substituted with two chloro groups. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate typically involves the reaction of 2,3-dichlorobenzoic acid with (2-chloro-1,3-thiazol-5-yl)methanol under esterification conditions. This reaction is usually catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid and requires refluxing in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but utilizes continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro groups on the thiazole and benzoate rings can be substituted by nucleophiles such as or .
Oxidation: The thiazole ring can be oxidized to form or .
Reduction: The compound can be reduced to form thioethers or amines .
Common Reagents and Conditions
Nucleophilic substitution: Reagents like or in (dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as or in .
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in THF (tetrahydrofuran).
Major Products
Nucleophilic substitution: Formation of or derivatives.
Oxidation: Formation of or .
Reduction: Formation of thioethers or amines .
Scientific Research Applications
(2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an and agent.
Medicine: Explored for its potential use in due to its unique structural features.
Industry: Utilized in the production of agrochemicals and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate involves its interaction with biological macromolecules . The compound can bind to enzymes and receptors , inhibiting their activity. The chloro groups enhance its lipophilicity , allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-1,3-thiazol-5-yl)methyl benzoate
- (2-Chloro-1,3-thiazol-5-yl)methyl 4-chlorobenzoate
- (2-Chloro-1,3-thiazol-5-yl)methyl 3,4-dichlorobenzoate
Uniqueness
(2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate is unique due to its dual chloro substitution on the benzoate ring, which enhances its reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NO2S/c12-8-3-1-2-7(9(8)13)10(16)17-5-6-4-15-11(14)18-6/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAXGYKWAMWSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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